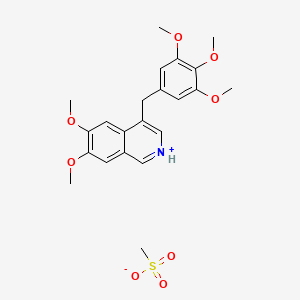6,7-Dimethoxy-4-(3,4,5-trimethoxybenzyl)isoquinoline methanesulfonate
CAS No.: 61189-94-4
Cat. No.: VC18441464
Molecular Formula: C22H27NO8S
Molecular Weight: 465.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61189-94-4 |
|---|---|
| Molecular Formula | C22H27NO8S |
| Molecular Weight | 465.5 g/mol |
| IUPAC Name | 6,7-dimethoxy-4-[(3,4,5-trimethoxyphenyl)methyl]isoquinolin-2-ium;methanesulfonate |
| Standard InChI | InChI=1S/C21H23NO5.CH4O3S/c1-23-17-9-15-12-22-11-14(16(15)10-18(17)24-2)6-13-7-19(25-3)21(27-5)20(8-13)26-4;1-5(2,3)4/h7-12H,6H2,1-5H3;1H3,(H,2,3,4) |
| Standard InChI Key | BFHKEYVSEXRSNV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CC2=C[NH+]=CC3=CC(=C(C=C32)OC)OC.CS(=O)(=O)[O-] |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
6,7-Dimethoxy-4-(3,4,5-trimethoxybenzyl)isoquinoline methanesulfonate (molecular formula: ) features a bicyclic isoquinoline system substituted at positions 4, 6, and 7. The 4-position harbors a 3,4,5-trimethoxybenzyl group, while methoxy groups occupy the 6- and 7-positions of the isoquinoline nucleus . The methanesulfonate anion () likely forms an ionic bond with the protonated nitrogen of the isoquinoline ring, enhancing solubility and crystallinity .
Stereoelectronic Features
The molecule’s electronic distribution is dominated by electron-rich methoxy groups, which induce significant resonance effects. The trimethoxybenzyl moiety contributes to steric bulk, potentially influencing receptor binding in biological systems. Quantum mechanical calculations predict a planar isoquinoline core with the benzyl group adopting a perpendicular orientation to minimize steric clash .
Physicochemical Predictions
Collision cross-section (CCS) values, critical for mass spectrometric identification, vary by adduct:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 370.16490 | 188.4 |
| [M+Na]+ | 392.14684 | 204.5 |
| [M+NH4]+ | 387.19144 | 195.4 |
| [M-H]- | 368.15034 | 192.6 |
These CCS values suggest strong gas-phase stability, particularly for sodium adducts, which exhibit the largest cross-sectional area . The compound’s logP (calculated) of ~2.1 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Synthesis and Manufacturing Considerations
Hypothetical Synthetic Routes
While no direct synthesis is documented, analogous methods for related isoquinolines provide logical pathways. A plausible route involves:
-
Phenethylamine Precursor Functionalization: Starting with 3,4,5-trimethoxyphenethylamine, formylation using ethyl formate under reflux yields an N-formyl intermediate .
-
Cyclodehydration: Treatment with oxalyl chloride induces cyclization, forming the dihydroisoquinoline core. Phosphotungstic acid catalyzes aromatization to the isoquinoline system .
-
Methanesulfonate Salt Formation: Protonation with methanesulfonic acid in methanol followed by cooling crystallization isolates the final product .
Process Optimization Challenges
Key challenges include controlling methoxy group demethylation during cyclization and minimizing racemization at chiral centers. The patent CN110845410A demonstrates that maintaining reaction temperatures below 20°C during oxalyl chloride addition prevents side reactions in analogous syntheses . Solvent selection (e.g., methanol vs. ethanol) significantly impacts yield, with polar protic solvents favoring salt crystallization .
Analytical Characterization Strategies
Mass Spectrometric Profiling
High-resolution MS (HRMS) with electrospray ionization (ESI) reliably detects the [M+H]+ ion at m/z 370.16490 (Δ < 2 ppm). Tandem MS/MS reveals characteristic fragments:
-
Loss of methanesulfonic acid ()
-
Cleavage of the benzyl-isoquinoline bond (m/z 174.0912 for protonated isoquinoline)
Chromatographic Behavior
HPLC methods using C18 columns (e.g., Waters XBridge, 3.5 µm) with acetonitrile/0.1% formic acid gradients achieve baseline separation from synthetic impurities. Retention times typically fall between 8–12 minutes under these conditions .
Industrial and Regulatory Considerations
Scalability Challenges
Multi-step synthesis introduces purification bottlenecks, particularly in removing regioisomers during cyclization. Continuous flow chemistry could mitigate this by precise temperature control during exothermic steps like oxalyl chloride addition .
Regulatory Status
No current FDA or EMA approvals exist for this compound. Safety assessments would require genotoxicity screening (Ames test) and thorough impurity profiling per ICH Q3A guidelines, given the structural similarity to known mutagens like aristolochic acids .
Future Research Directions
Targeted Biological Screens
Priority areas include:
-
Antiparasitic Activity: Testing against Plasmodium falciparum strains given the efficacy of related isoquinolines in malaria .
-
Neuropharmacology: Evaluation of acetylcholinesterase inhibition potential for Alzheimer’s disease applications.
Synthetic Methodology Development
Exploring photoredox catalysis could enable direct C-H functionalization of the isoquinoline core, bypassing traditional protection/deprotection sequences . Recent advances in Pd(0)-mediated C-H activation show promise for late-stage derivatization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume